N-Allyl-5-bromo-4-methyl-2-pyridinamine
Description
Properties
IUPAC Name |
5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCESFJDGEDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-4-methylpyridin-2-amine (Intermediate)
Method A: Direct Amination of 5-Bromo-4-methylpyridine
- Starting Material: 5-bromo-4-methylpyridine
- Reagents: Ammonia or ammonia equivalents (e.g., NH₃ gas or aqueous ammonia)
- Conditions: Elevated temperature (100–150°C), pressure-controlled environment
- Procedure: Nucleophilic substitution of the pyridine nitrogen with ammonia, replacing the halogen at the 2-position with amino group.
Method B: Nitration and Reduction Route (from literature)
- Nitrate 5-bromo-4-methylpyridine at the 2-position selectively.
- Reduce the nitro group to amine using catalytic hydrogenation (Pd/C catalyst) under mild conditions (15–40°C).
Data Table 1: Synthesis of 5-bromo-4-methylpyridin-2-amine
| Step | Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 5-bromo-4-methylpyridine + NH₃ | - | 100–150°C, pressure | High | Direct amination |
| 2 | Nitro derivative | Pd/C | 15–40°C, H₂ atmosphere | >80% | Hydrogenation to amine |
Formation of N-Allyl-5-bromo-4-methyl-2-pyridinamine
Method: N-Allylation via Nucleophilic Substitution
- Reagents: Allyl bromide or allyl chloride
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Conditions: Reflux at 80–100°C, inert atmosphere (nitrogen or argon)
- Dissolve the pyridinamine in the solvent.
- Add the base to deprotonate the amino group.
- Slowly add allyl bromide under stirring.
- Reflux for several hours to ensure complete N-alkylation.
- Purify via extraction, washing, and chromatography.
Data Table 2: N-Allylation process
| Step | Reagents | Base | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Allyl bromide | K₂CO₃ | DMF | Reflux 80–100°C | 70–85% | N-alkylation of amine |
Alternative Synthetic Routes
Using Cross-Coupling Reactions
- Suzuki or Negishi coupling can be employed to introduce the allyl group by coupling a suitable halogenated pyridine with allyl organometallic reagents, offering regioselectivity and high yields.
Decarboxylation and Halogenation
- Starting from methylated pyridines, halogenation at the 5-position followed by amination provides an alternative route.
Key Research Findings and Data
| Reference | Methodology | Advantages | Limitations |
|---|---|---|---|
| Patent WO2024015825A1 | Multi-step synthesis involving halogenation, amination, and coupling | High purity, scalable | Requires multiple purification steps |
| Patent CN101560183B | Bromination followed by amination and N-alkylation | Good yields, industrial applicability | Handling of halogenating agents |
| Scientific Literature (e.g., Haas et al., 2016) | Negishi coupling for N-alkylation | High regioselectivity | Requires organozinc reagents |
Summary of Preparation Data
| Method | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|
| Direct amination | NH₃ | 100–150°C, high pressure | >80% | Efficient for pyridine core |
| Hydrogenation | Pd/C, H₂ | 15–40°C | >85% | Mild conditions, high selectivity |
| N-Allylation | Allyl bromide, K₂CO₃ | Reflux 80–100°C | 70–85% | Widely used, scalable |
Chemical Reactions Analysis
Types of Reactions
N-Allyl-5-bromo-4-methyl-2-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Allyl-5-bromo-4-methyl-2-pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-5-bromo-4-methyl-2-pyridinamine involves its interaction with specific molecular targets. The exact pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Allyl-5-bromo-4-methyl-2-pyridinamine with key analogs from published
Key Observations:
- Core Heterocycle : The target compound and analogs in and feature a pyridine core, whereas uses a pyrimidine ring. Pyrimidines exhibit distinct electronic properties (e.g., higher aromaticity) and are more common in nucleotide analogs .
- Substituent Diversity : The allyl group in the target compound offers synthetic flexibility compared to the tetrahydropyran (THP) group in , which may enhance lipid solubility for drug delivery. The formyl group in enables conjugation with amines or hydrazines, making it useful in probe synthesis.
- Halogenation : Bromine at position 5 is conserved in the target and , facilitating cross-coupling reactions. The pyrimidine analog includes chlorine at position 2, which may alter reactivity in substitution reactions.
Research Findings and Gaps
- Reactivity : Bromine at position 5 in the target compound and suggests utility in Suzuki couplings, as demonstrated in pyrimidine systems . However, steric hindrance from the allyl group may slow reaction kinetics compared to smaller substituents.
- Biological Activity : Pyridine derivatives with bulky groups (e.g., THP in ) often exhibit enhanced binding to hydrophobic enzyme pockets, but this remains untested for the target compound.
Biological Activity
N-Allyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring with a bromine atom at the 5-position and an allyl group at the nitrogen atom, has been explored for various applications, including its role as a lead compound in drug discovery.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact pathways through which this compound exerts its effects depend on the biological context in which it is used. For instance, it may modulate enzyme activity or receptor signaling, leading to various physiological responses.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against biofilm formation, which is critical in preventing infections associated with medical devices and chronic wounds.
Anti-cancer Activity
The compound's structural similarity to other biologically active molecules suggests potential anti-cancer properties. Research has highlighted how modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. One study demonstrated that derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cells .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been noted for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the efficacy of this compound derivatives against biofilm-forming bacteria.
- Findings : Several derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential use in treating infections associated with biofilms.
-
Cancer Cell Proliferation Study :
- Objective : Assess the cytotoxic effects of this compound on breast cancer cells.
- Results : The compound exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity through apoptosis induction and cell cycle arrest.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | C10H11BrN2 | Allyl substitution enhances reactivity |
| N-Benzyl-5-bromo-4-methyl-2-pyridinamine | C13H13BrN2 | Contains a benzyl group instead of an allyl group |
| 5-Bromo-4-methyl-2-pyridinamine | C8H9BrN2 | Lacks the allyl substitution; only has bromine and methyl groups |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-Allyl-5-bromo-4-methyl-2-pyridinamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed cross-coupling. For example, a related pyridinamine derivative was prepared by refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride in methanol, followed by recrystallization in ethanol . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Catalytic systems like Cp2TiCl2/Zn in THF may enhance allylation efficiency, as seen in similar N-alkylpyridinamine syntheses .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, bromine-induced deshielding) .
- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize crystal packing .
- Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]+ ~ 271.03 Da for C10H12BrN2).
Q. How can purification challenges due to bromine/allyl group reactivity be addressed?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) separates brominated byproducts. Recrystallization in ethanol or acetonitrile improves purity, as demonstrated for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .
Advanced Research Questions
Q. How can crystallographic disorder in the allyl or bromine substituents be resolved during structure determination?
- Methodological Answer : Use SHELXL’s PART and ISOR commands to model disorder. For example, partial occupancy refinement and anisotropic displacement parameter constraints improve electron density maps. The WinGX suite integrates tools for validating geometry and hydrogen bonding (e.g., PLATON) . Reference the 2021 structure of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where N–H···N hydrogen bonds formed centrosymmetric dimers .
Q. How do structural modifications (e.g., bromine vs. methyl substitution) influence electronic properties and reactivity?
- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, favoring nucleophilic substitution. Methyl groups enhance steric hindrance, as seen in SAR studies of pyridinamine derivatives (Table 1). Computational tools (DFT, MO analysis) quantify charge distribution .
Table 1 : Substituent Effects on Pyridinamine Derivatives
| Substituent | Position | Reactivity/Yield | Biological Activity (if applicable) |
|---|---|---|---|
| Br | 5 | 73% (coupling) | Antimicrobial |
| CH3 | 4 | 83% (alkylation) | Anti-tumor |
| OCH3 | 2 | 60% (Suzuki) | Not reported |
Q. What strategies resolve contradictions in crystallographic data between SHELXL versions?
- Methodological Answer : Post-2008 SHELXL updates introduced new restraints (e.g., SIMU/DELU for thermal motion). Compare refinement metrics (R-factor, wR2) across versions. For legacy datasets, reprocess with WinGX’s updated GUI, ensuring compatibility with SHELXT’s automated space-group determination .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Methodological Answer :
- Functional Group Variation : Replace bromine with electron-deficient groups (e.g., CN, NO2) to enhance binding to hydrophobic pockets.
- Allyl Chain Modification : Introduce cyclopropane rings or fluorine to improve metabolic stability, as in antibiotic scaffolds .
- Biological Assays : Test against Gram-positive/negative bacteria (MIC ≤ 2 µg/mL) using broth microdilution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
